molecular formula C13H14F3NO3 B1344565 tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate CAS No. 212696-38-3

tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate

Cat. No.: B1344565
CAS No.: 212696-38-3
M. Wt: 289.25 g/mol
InChI Key: ZXKOJSCHGAKGQH-UHFFFAOYSA-N
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Description

tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a tert-butyl group, a trifluoromethyl group, and a formyl group attached to a phenylcarbamate structure, making it a versatile molecule for synthetic and industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction produces an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the bioavailability and metabolic stability of drug candidates .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties .

Mechanism of Action

The mechanism of action of tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . The pathways involved often include electrophilic and nucleophilic interactions facilitated by the formyl and carbamate groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate stands out due to its combination of functional groups, which provide a unique balance of reactivity and stability. This makes it a valuable compound for a wide range of synthetic and industrial applications.

Biological Activity

tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄F₃NO₄, with a molecular weight of 305.26 g/mol. The compound features a tert-butyl group , a formyl group at the 2-position, and a trifluoromethyl group at the 4-position on a phenyl ring. This unique configuration enhances its lipophilicity and potential biological activity, making it an attractive candidate for pharmaceutical applications .

The compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease. By inhibiting these enzymes, the compound may reduce the formation of amyloid-beta peptides, which are associated with neurodegeneration .
  • Antimicrobial Activity : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Studies have shown that related compounds exhibit significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Evaluation

A study evaluating the antimicrobial properties of compounds similar to this compound found that:

  • The minimum inhibitory concentrations (MICs) against S. aureus and MRSA were recorded at approximately 25.9 μM and 12.9 μM, respectively.
  • The compound demonstrated both bacteriostatic and bactericidal effects, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Potential

Research indicates that compounds with similar structures can modulate inflammatory pathways:

  • Certain derivatives have shown the ability to inhibit NF-κB activity, which plays a crucial role in inflammation .
  • A notable study highlighted that specific substitutions on the phenyl ring significantly influenced the anti-inflammatory potential of these compounds .

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that this compound could protect astrocyte cells from amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and free radicals .
  • Comparative Analysis with Other Compounds : When compared to galantamine, a known treatment for Alzheimer's disease, this compound exhibited moderate protective effects in astrocytes but did not show significant efficacy in vivo due to bioavailability issues .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeObservations
Enzyme Inhibition Inhibits β-secretase (IC₅₀ = 15.4 nM), acetylcholinesterase (Kᵢ = 0.17 μM), reducing amyloid aggregation .
Antimicrobial Effective against S. aureus and MRSA; MIC values around 25.9 μM and 12.9 μM respectively .
Anti-inflammatory Modulates NF-κB activity; reduces inflammatory markers in cell cultures .

Properties

IUPAC Name

tert-butyl N-[2-formyl-4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-4-9(13(14,15)16)6-8(10)7-18/h4-7H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKOJSCHGAKGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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